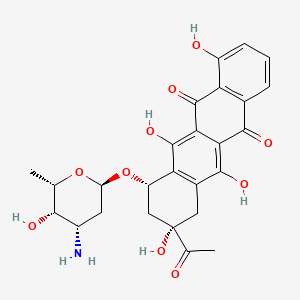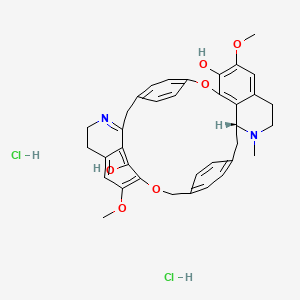
Carubicin
説明
Carubicin, also known as Carminomycin, is an anthracycline . It is a microbially-derived compound . It is known for its strong antitumor activity and is commonly used to treat various leukemias and solid tumors, especially breast cancer and lung cancer .
Synthesis Analysis
The preparation of Carubicin is mainly achieved through chemical modification of the compound 1,4-dioxoanthraquinone . In the laboratory, the compound is made to possess a carboxamide group under alkaline conditions. Further synthetic steps, such as hydrogenation reduction, transform it into Carubicin .
Molecular Structure Analysis
The molecular formula of Carubicin is C26H27NO10 . The molecular weight is 513.49 g/mol . The structure of Carubicin includes quinones, anthraquinones, phenols, and polyphenols .
Chemical Reactions Analysis
Carubicin is an effective inhibitor of VHL-defective (VHL−/−) CCRCC cell proliferation . It also induces apoptosis by a mechanism independent of p53 or hypoxia-inducible factor HIF2 .
Physical And Chemical Properties Analysis
The molecular weight of Carubicin is 513.49 g/mol . The density is 1.3763 (rough estimate), and the boiling point is 599.5°C (rough estimate) . The refractive index is estimated to be 1.6000 .
科学的研究の応用
Carvedilol and Carnosic Acid Combination
A study by Zhang et al. (2019) explored the protective effects of Carvedilol (CAR) and Carnosic Acid (CAA) against Doxorubicin-induced cardiotoxicity. The research demonstrated that the combination of CAR and CAA significantly reduced cardiac injury, oxidative stress, inflammation, and cell death in a heart injury mouse model and H9C2 cardiac muscle cells treated with Doxorubicin, suggesting a synergistic efficacy against cardiotoxicity (Zhang, Yang, & Zhang, 2019).
L-carnitine's Cardioprotective Mechanism
L-carnitine was shown to protect cardiomyocytes from Doxorubicin-induced apoptosis partly through Prostacyclin (PGI2) and PPARα-signaling pathways. This study by Chao et al. (2011) indicated that L-carnitine could potentially protect the heart from Doxorubicin's severe toxicity, highlighting the importance of investigating intracellular mechanisms for cardioprotection (Chao, Liu, Hong, Lin, & Chen, 2011).
Cascade Amplification Drug Release Nanoparticle
Ye et al. (2017) constructed a cascade amplification release nanoparticle (CARN) by co-encapsulating β-lapachone and a reactive-oxygen-species (ROS)-responsive Doxorubicin prodrug in polymeric nanoparticles. This innovative approach selectively increased ROS levels in cancer cells, inducing the amplification release of Doxorubicin and overcoming multidrug resistance in cancer cells, thereby enhancing therapeutic efficacy against multidrug-resistant tumors with minimal side effects (Ye, Han, Tang, Piao, Liu, Zhou, Gao, Rao, & Shen, 2017).
Carnitine's Effect on Testicular Damage
Research by Cabral et al. (2014) showed that Carnitine partially protected the rat testis against late damage produced by pre-puberty administration of Doxorubicin. The study suggested that Carnitine provided partial cytoprotection against Doxorubicin's deleterious action, reducing the late testicular and spermatic damages, and highlighting the need for further investigation into the protective mechanisms involved in germ cell preservation (Cabral, Okada, Stumpp, Vendramini, & Miraglia, 2014).
Safety And Hazards
Carubicin should be handled with care to avoid dust formation. Breathing in mist, gas, or vapors should be avoided. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
特性
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9,13,15-16,21,29-30,32,34-35H,6-8,27H2,1-2H3/t9-,13-,15-,16-,21+,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREUEWVEMYWFFA-CSKJXFQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52794-97-5 (hydrochloride) | |
| Record name | Carminomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039472316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022742 | |
| Record name | Carubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carubicin | |
CAS RN |
50935-04-1, 39472-31-6 | |
| Record name | Carubicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50935-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carminomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039472316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carubicin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050935041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARUBICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7437K3983 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![n-[3-(n'-Hydroxycarboxamido)-2-(2-methylpropyl)-propanoyl]-o-tyrosine-n-methylamide](/img/structure/B1684147.png)





![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B1684156.png)



![3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one](/img/structure/B1684164.png)

![5-[[9-Methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B1684166.png)
![(2R)-3-[(4a,8,12a,12b-tetrahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B1684168.png)